H2N-PEG2-N3 (TosOH)
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Overview
Description
H2N-PEG2-N3 (TosOH) is a compound used extensively in click chemistry. It contains an azide group and is often employed as a linker in various applications. The compound is known for its ability to facilitate the formation of stable triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H2N-PEG2-N3 (TosOH) typically involves the reaction of polyethylene glycol (PEG) with azide and amine groupsThe reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and bases like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of H2N-PEG2-N3 (TosOH) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
H2N-PEG2-N3 (TosOH) primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are highly valued in various chemical and biological applications .
Common Reagents and Conditions
Copper(I) Catalysts: Copper sulfate (CuSO4) and sodium ascorbate are commonly used to catalyze the CuAAC reaction.
Solvents: Organic solvents like DCM and dimethyl sulfoxide (DMSO) are frequently used.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield
Major Products
The primary product of the CuAAC reaction involving H2N-PEG2-N3 (TosOH) is a triazole-linked compound. This product is highly stable and can be further functionalized for various applications .
Scientific Research Applications
H2N-PEG2-N3 (TosOH) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of H2N-PEG2-N3 (TosOH) involves its participation in click chemistry reactions. The azide group reacts with alkyne groups in the presence of a copper(I) catalyst to form triazole linkages. This reaction is highly specific and efficient, making it ideal for various applications. The molecular targets and pathways involved include the formation of stable triazole rings, which enhance the stability and functionality of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
H2N-PEG3-N3 (TosOH): Similar in structure but with an additional ethylene glycol unit.
H2N-PEG4-N3 (TosOH): Contains two additional ethylene glycol units compared to H2N-PEG2-N3 (TosOH).
H2N-PEG2-NH2 (TosOH): Lacks the azide group, making it less versatile in click chemistry reactions
Uniqueness
H2N-PEG2-N3 (TosOH) is unique due to its optimal balance of flexibility and reactivity. The presence of both azide and amine groups allows for versatile applications in click chemistry, making it a valuable tool in various scientific fields .
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethanamine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H14N4O2/c1-6-2-4-7(5-3-6)11(8,9)10;7-1-3-11-5-6-12-4-2-9-10-8/h2-5H,1H3,(H,8,9,10);1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBIRCPXWWMTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(COCCOCCN=[N+]=[N-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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